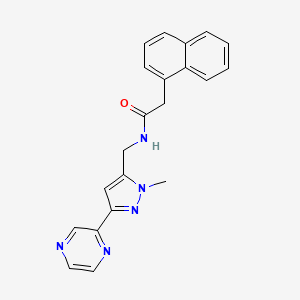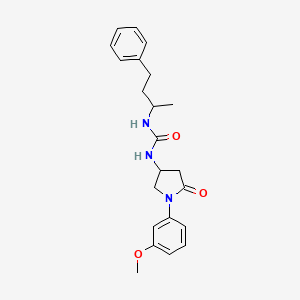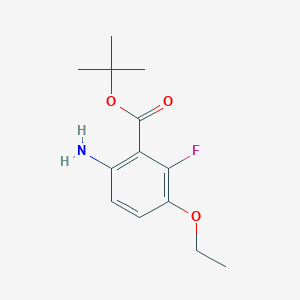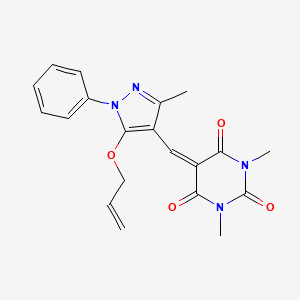![molecular formula C21H19N3O3S B2505659 N-(4-acetylphenyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide CAS No. 893979-63-0](/img/structure/B2505659.png)
N-(4-acetylphenyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyridazine derivatives has been explored through various reactions involving different starting materials and conditions. In one study, the reaction of 4-amino-3,6-dichloropyridazine with caustic alkali in methanol led to the formation of several compounds, including 4-amino-6-methoxy-3(2H) pyridazinone. Additionally, the condensation of 4-amino-3,6-dimethoxypyridazine with acetylsulfanilchloride in pyridine produced a main product, N1-(3,6-dimethoxy-4-pyridazinyl)-N4-acetylsulfanilamide, along with two demethylated compounds and their deacetylated analogs. The demethylation reactions of these compounds were further examined .
Another study focused on the synthesis of N1-(2-methyl-3-oxo-2,3-dihydro-4(or 5)-pyridazinyl) sulfanilamides starting from chloromaleic anhydride. This research also produced derivatives with the sulfanilamide group at the 4-position of the pyridazine nucleus, which exhibited significant in vitro activities .
Molecular Structure Analysis
The molecular structures of the synthesized pyridazine derivatives were elucidated using various analytical techniques. The main product from the first study, N1-(3,6-dimethoxy-4-pyridazinyl)-N4-acetylsulfanilamide, and its demethylated and deacetylated derivatives were confirmed through thin-layer chromatography and other structural analysis methods . The second study did not provide explicit details on the structural analysis of the synthesized compounds, but it is implied that the sulfanilamide group's position on the pyridazine nucleus plays a crucial role in the biological activity of these molecules .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these pyridazine derivatives include condensation reactions, demethylation, and deacetylation processes. The first study detailed the reaction sequence leading to the formation of various intermediates and final products, highlighting the complexity of these synthetic pathways . The second study mentioned the preparation of sulfanilamide derivatives with different substitutions, indicating a variety of chemical reactions to achieve the desired modifications .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are not explicitly detailed in the provided papers. However, the presence of different functional groups such as acetyl, methoxy, and sulfanilamide suggests that these compounds would exhibit a range of properties relevant to their potential biological activities. The in vitro activities mentioned in the second study imply that the physical and chemical properties of these molecules contribute to their biological efficacy .
Aplicaciones Científicas De Investigación
Antinociceptive Activity : Some derivatives of this compound have been found to exhibit significant antinociceptive activity, potentially more potent than aspirin in certain cases. This suggests a potential application in pain management and analgesic development (Doğruer et al., 2000).
Inhibition and Antioxidant Potential : Certain novel derivatives, including those with pyrazole and oxadiazole rings, have shown potential in toxicity assessment, tumor inhibition, and antioxidant, analgesic, and anti-inflammatory actions. This points towards applications in cancer treatment and anti-inflammatory drug development (Faheem, 2018).
Chemical Reactivity and Biological Evaluation : Studies on the chemical behavior of certain derivatives and their potential as building blocks for nitrogen heterocyclic compounds also point towards their utility in chemical synthesis and drug development. The biological activity of these compounds has been investigated, opening avenues in pharmacology and medicinal chemistry (Farouk et al., 2021).
Insecticidal Activity : Some pyridine derivatives have shown significant insecticidal activity, suggesting potential applications in agriculture and pest control (Bakhite et al., 2014).
Anticancer Evaluation : Research into novel series of 1,3-oxazoles derivatives indicates potential applications in anticancer treatments, with some compounds showing high activity against specific cancer cell lines (Zyabrev et al., 2022).
Pharmacological Evaluation of Derivatives : Some derivatives have been evaluated for their pharmacological potential, including inhibition of specific enzymes like glutaminase, indicating potential applications in the treatment of diseases like cancer (Shukla et al., 2012).
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-14(25)15-7-9-16(10-8-15)22-20(26)13-28-21-12-11-18(23-24-21)17-5-3-4-6-19(17)27-2/h3-12H,13H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKFABBUFKNDLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-fluorophenyl)-1-heptyl-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2505578.png)
![4-[3-(Benzimidazol-1-yl)azetidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2505580.png)
![3-Methoxy-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2505582.png)
![1-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B2505587.png)

![1-(Aminomethyl)tricyclo[2.2.1.02,6]heptan-3-ol](/img/structure/B2505590.png)
![N-(4-bromophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2505592.png)
![Ethyl 4-(2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2505593.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide](/img/structure/B2505595.png)


